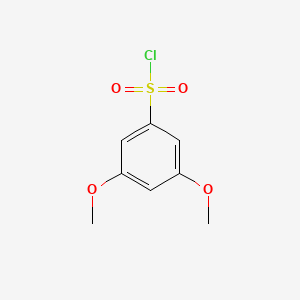
3,5-Dimethoxybenzene-1-sulfonyl chloride
Cat. No. B2902946
Key on ui cas rn:
80563-82-2
M. Wt: 238.69 g/mol
InChI Key: SMVJRAIGMMKIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04404230
Procedure details


50 ml of concentrated aqueous hydrochloric acid were added, while cooling (reaction temperature: max. +20° C.) to a solution of 26.6 gm (0.174 mol) of 3,5-dimethoxyaniline in 100 ml of glacial acetic acid. Over a period of 35 minutes a solution of 12 gm (0.174 mol) of sodium nitrite in 25 ml of water was added at -8° to -3° C. while cooling. After stirring for 1 hour on a cold bath, the reaction mixture was filtered, and the dark-brown filtrate was poured at 20°-25° C. into a stirred suspension of 10.2 gm (60 mmols) of copper (II)-chloride and 2 gm (20 mmols) of copper(I)-chloride in 120 ml of a 30% solution of sulfur dioxide in glacial acetic acid. The reaction temperature first rose to 40° C. and after it fell the reaction mixture was heated at 40° C. for another 90 minutes. After partial evaporation, the reaction mixture was poured into 2 liters of ice water. After three extractions with ether, the organic extracts were washed with water, sodium bicarbonate solution and again with water.



Name
sodium nitrite
Quantity
12 g
Type
reactant
Reaction Step Three


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name
copper(I)-chloride
Quantity
2 g
Type
catalyst
Reaction Step Four

Name
3,5-Dimethoxybenzene sulfonic acid chloride
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)N.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>C(O)(=O)C.O.[Cu](Cl)Cl.[Cu]Cl>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([S:17]([Cl:1])(=[O:19])=[O:18])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
26.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
sodium nitrite
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
|
Name
|
copper(I)-chloride
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour on a cold bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
first rose to 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After partial evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured into 2 liters of ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After three extractions with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic extracts were washed with water, sodium bicarbonate solution and again with water
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
3,5-Dimethoxybenzene sulfonic acid chloride
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
